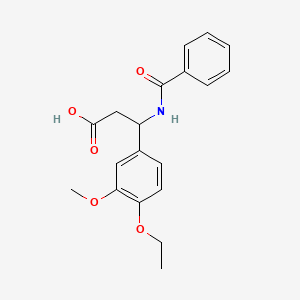![molecular formula C22H25N3O3S B4298460 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B4298460.png)
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide
Descripción general
Descripción
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide, also known as MIPEP or MIP-1, is a proline-based compound that has been extensively studied in scientific research. MIPEP has been found to have potential applications in various fields, including drug discovery, cancer research, and neuroscience.
Mecanismo De Acción
The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as dipeptidyl peptidase IV (DPP-IV) and fibroblast activation protein alpha (FAPα). N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide has also been found to have anti-inflammatory properties.
Biochemical and Physiological Effects:
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide has been found to have various biochemical and physiological effects. In cancer research, N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide has been found to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide has also been found to have anti-inflammatory effects in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied, with many published studies available. However, N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide. One area of interest is the development of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide-based drugs for the treatment of cancer and neurological disorders. Another area of interest is the investigation of the mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide and its potential targets. Additionally, further studies are needed to determine the optimal experimental conditions for studying N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide and its effects.
Aplicaciones Científicas De Investigación
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide has been extensively studied in scientific research due to its potential applications in various fields. In drug discovery, N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide has been found to have potential as a lead compound for the development of new drugs. N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide has also been studied in cancer research, where it has been found to have anti-tumor activity. In neuroscience, N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(phenylsulfonyl)prolinamide has been found to have potential as a neuroprotective agent.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-18(19-10-5-6-11-20(19)24-16)13-14-23-22(26)21-12-7-15-25(21)29(27,28)17-8-3-2-4-9-17/h2-6,8-11,21,24H,7,12-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPJDSZLSWKYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3CCCN3S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B4298385.png)
![isopropyl 4-[({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4298392.png)
![isopropyl 4-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4298393.png)
![7-(3,4-diethoxybenzyl)-8-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4298401.png)
![4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylate](/img/structure/B4298407.png)
![N-(2-chloroethyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4298418.png)
![7-(1-adamantyl)-8-[2-(1-adamantyloxy)ethyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4298425.png)
![N-(2-hydroxyethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4298426.png)
![N-[1-[1-(1-adamantyl)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B4298427.png)
![3-(4-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B4298437.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B4298438.png)

![3-[(2-bromobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B4298446.png)
![4-ethyl-2-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B4298454.png)